![molecular formula C11H19N5O2 B2613806 Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate CAS No. 1936639-97-2](/img/structure/B2613806.png)

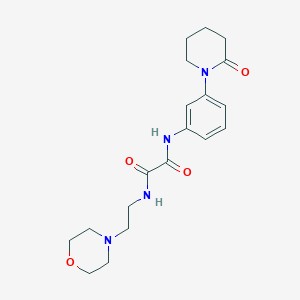

Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, a one-pot process has been reported, starting with the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80°C . This reaction yields an intermediate, (6-azidohex-1-yn-3-yl)(tert-butyl)dimethylsilane , which subsequently undergoes an intramolecular thermal Huisgen azide–alkyne cycloaddition reaction . The final product obtained is 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine with a 78% yield .

科学的研究の応用

Synthesis and Chemical Reactivity

Facile Synthesis of Derivatives : A study by Kanno et al. (1991) described a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives, which are closely related to the target compound. This method involves the use of ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles, highlighting the versatility of tert-butyl and tetrazole groups in heterocyclic chemistry (Kanno, H., Yamaguchi, H., Ichikawa, Y., & Isoda, S., 1991).

Reactivity of N-(3-thienyl)carbamates : Research by Brugier et al. (2001) explored the use of tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates for preparing various heterocyclic compounds, demonstrating the functional utility of tert-butyl carbamates in synthetic organic chemistry (Brugier, D., Outurquin, F., & Paulmier, C., 2001).

Tautomerism in Dihydroazolopyrimidines : Desenko et al. (1993) investigated the steric effects on tautomeric equilibrium for dihydro-1,2,4-triazolo[1,5-a]pyrimidines, revealing insights into the influence of bulky groups like tert-butyl on molecular stability and reactivity (Desenko, S., Orlov, V., Shishkin, O., Barykin, K. E., Lindeman, S. V., & Struchkov, Y., 1993).

Pharmacological Potential

Cardiovascular Agents : Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, identifying compounds with significant coronary vasodilating and antihypertensive activities. This research underscores the therapeutic potential of triazolopyrimidine derivatives in cardiovascular medicine (Sato, Y., Shimoji, Y., Fujita, H., Nishino, H., Mizuno, H., Kobayashi, S., & Kumakura, S., 1980).

Cognition-Enhancing Properties : Chambers et al. (2004) identified a triazine derivative as a functionally selective inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors, demonstrating oral bioavailability and cognition-enhancing properties without the adverse effects typical of nonselective GABA(A) inverse agonists (Chambers, M., Atack, J., Carling, R., Collinson, N., Cook, S. M., Dawson, G., Ferris, P., Hobbs, S. C., O'connor, D., Marshall, G., Rycroft, W., & Macleod, A., 2004).

Molecular Studies

- Biological Activities of Triazolopyrimidines : A review by Pinheiro et al. (2020) on the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines highlights their significance in agriculture and medicinal chemistry, encompassing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This underscores the broad utility of triazolopyrimidine scaffolds in developing novel therapeutic agents (Pinheiro, S., Pinheiro, E. M., Muri, E., Pessoa, J. C., Cadorini, M. A., & Greco, S., 2020).

特性

IUPAC Name |

tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-8-14-9-12-5-4-6-16(9)15-8/h4-7H2,1-3H3,(H,13,17)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVOQAJEYYKZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN2CCCNC2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)

![3-Amino-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B2613740.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2613745.png)